C5 vs. C6 Ester Potency Differentiation: A 50-Fold Increase in Muscarinic Affinity Driven by Regiochemistry on the 2-Azabicyclo[2.2.1]heptane Scaffold
Within the 2-azabicyclo[2.2.1]heptane scaffold, the precise location of an ester side chain is a critical determinant of muscarinic receptor binding. A direct head-to-head comparison of 2,2-diphenylpropionate ester derivatives reveals that the 5-endo substituted analog exhibits a 50-fold higher potency than the 6-endo substituted analog [1]. This demonstrates that the '6-one' core provides a distinct regio- and stereochemical landscape that is not interchangeable with other substitution patterns on the same scaffold.
| Evidence Dimension | Muscarinic Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 5-endo substituted 2-azabicyclo[2.2.1]heptane ester derivative (Ki = 4.23 × 10⁻¹⁰ to 1.18 × 10⁻⁹ M) |
| Comparator Or Baseline | 6-endo substituted 2-azabicyclo[2.2.1]heptane ester derivative (Ki = ~2.12 × 10⁻⁸ M, estimated from 50-fold difference) |
| Quantified Difference | 5-endo analog is approximately 50 times more potent than the 6-endo analog (rank order: 5-endo > 5-exo > 6-endo > 6-exo) |
| Conditions | Radioligand binding assays using [³H]QNB and [³H]Oxo-M in rat heart, rat brain, and m1- or m3-transfected CHO cell membrane preparations |
Why This Matters
For procurement, this data confirms that 2-azabicyclo[2.2.1]heptan-6-one derivatives offer tunable activity based on precise substitution, and that using an incorrect isomer (e.g., a 5-substituted or exo analog) will not replicate the activity profile of the 6-endo system, necessitating specific sourcing.
- [1] Carroll, F. I.; et al. Synthesis and muscarinic receptor activity of ester derivatives of 2-substituted 2-azabicyclo[2.2.1]heptan-5-ol and -6-ol. J. Med. Chem. 1992, 35, 2184-2191. View Source
